(4-Propylphenyl)(quinolin-3-yl)methanone
Description
(4-Propylphenyl)(quinolin-3-yl)methanone is a 3-acylquinoline derivative featuring a propyl-substituted phenyl group attached to the quinoline scaffold via a ketone bridge. This compound is synthesized through transition metal-free formal [4+2] annulation reactions between anthranils and enaminones, as demonstrated in recent methodologies . Its physical state is reported as a yellow oil, distinguishing it from many crystalline quinoline derivatives .
Properties
IUPAC Name |
(4-propylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)17-12-16-6-3-4-7-18(16)20-13-17/h3-4,6-13H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEPYLJRXIVXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296736 | |
| Record name | (4-Propylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-28-4 | |
| Record name | (4-Propylphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Propylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propylphenyl)(quinolin-3-yl)methanone typically involves the condensation of 4-propylbenzaldehyde with quinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a dehydrating agent like acetic anhydride. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Propylphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: (4-Propylphenyl)(quinolin-3-yl)methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(4-Propylphenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Propylphenyl)(quinolin-3-yl)methanone is primarily related to its interaction with biological targets such as enzymes and receptors. The quinoline ring is known to interact with DNA and proteins, potentially inhibiting their function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Copper-catalyzed methods (e.g., for halogenated derivatives) achieve moderate yields (75–89%) , while transition metal-free approaches prioritize environmental sustainability .
- Physical State : Alkyl-substituted derivatives like the propylphenyl compound often exist as oils due to reduced crystallinity, whereas halogenated or polar analogues (e.g., fluoro, methoxy) form solids .
- In contrast, electron-withdrawing groups (e.g., Cl, Br) may stabilize crystalline packing via halogen bonding .
Electronic and Conformational Differences
- Electron-Donating vs. Withdrawing Groups : The propyl group is electron-donating, increasing electron density on the phenyl ring, whereas halogen substituents (Cl, F, Br) withdraw electron density, altering reactivity in further functionalization .
- Molecular Conformation: Dihedral angles between the quinoline core and substituent rings vary significantly. For example, in a related cyclopropylquinoline derivative, dihedral angles between quinoline and benzene rings range from 72.6° to 76.2°, influencing 3D structure and intermolecular interactions . The flexible propyl chain in (4-Propylphenyl)(quinolin-3-yl)methanone likely permits greater conformational freedom compared to rigid substituents like halogens.
Biological Activity
(4-Propylphenyl)(quinolin-3-yl)methanone, also known by its CAS number 1187166-28-4, is a quinoline derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The biological activity of this compound primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing a covalent enzyme-DNA complex, this compound inhibits the supercoiling of DNA, leading to bacterial cell death.
Target Enzymes
| Enzyme | Role in Bacterial Growth |
|---|---|
| DNA Gyrase | Introduces negative supercoils into DNA |
| Topoisomerase IV | Resolves DNA tangles during replication |
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, inhibiting their growth through the aforementioned mechanisms.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its role as a candidate for cancer therapeutics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, with an average inhibition zone ranging from 20 to 30 mm .
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values in the micromolar range. Notably, it showed selective activity against colon cancer cells (IC50 = 5.2 µM) compared to non-cancerous cells .
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